N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride
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Overview
Description
SAR 216471 hydrochloride is a potent antagonist of the P2Y12 receptor, which is involved in platelet aggregation. This compound has shown significant antiplatelet and antithrombotic activity in vivo and is orally available .
Mechanism of Action
Target of Action
SAR 216471 hydrochloride primarily targets the P2Y12 receptor . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in platelet aggregation and is thus a key target for preventing thrombosis .
Mode of Action
SAR 216471 hydrochloride acts as a potent antagonist of the P2Y12 receptor . An antagonist is a molecule that inhibits or reduces the physiological response to another molecule, in this case, the P2Y12 receptor . By blocking the P2Y12 receptor, SAR 216471 hydrochloride prevents the receptor from activating and thus inhibits platelet aggregation .
Biochemical Pathways
The P2Y12 receptor is part of the purinergic signaling pathway, which is involved in a variety of cellular functions, including inflammation, neurotransmission, and thrombosis . By antagonizing the P2Y12 receptor, SAR 216471 hydrochloride can affect these functions, particularly the process of thrombosis .
Result of Action
The primary result of SAR 216471 hydrochloride’s action is its antiplatelet and antithrombotic activity . By blocking the P2Y12 receptor, it prevents platelet aggregation, which is a key step in the formation of blood clots. This makes it a potential therapeutic agent for conditions where blood clot formation is a risk, such as cardiovascular disease .
Biochemical Analysis
Biochemical Properties
SAR 216471 hydrochloride interacts with the P2Y12 receptor, a G-protein coupled receptor (GPCR) involved in platelet aggregation . The nature of this interaction is antagonistic, meaning that SAR 216471 hydrochloride binds to the P2Y12 receptor and inhibits its function .
Cellular Effects
In terms of cellular effects, SAR 216471 hydrochloride’s antagonistic action on the P2Y12 receptor leads to a decrease in platelet aggregation . This can influence cell signaling pathways related to platelet activation and aggregation .
Molecular Mechanism
The molecular mechanism of action of SAR 216471 hydrochloride involves direct binding to the P2Y12 receptor . This binding inhibits the receptor’s function, leading to a decrease in platelet aggregation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Preparation Methods
The synthesis of SAR 216471 hydrochloride involves multiple steps, starting with the preparation of the core indole structure, followed by the introduction of various functional groups. The synthetic route includes the following steps:
Formation of the indole core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functional group introduction: Various functional groups, including the pyrazole and pyridazine rings, are introduced through nucleophilic substitution and other organic reactions.
Final assembly: The final compound is assembled by coupling the functionalized indole core with the appropriate side chains under controlled conditions
Industrial production methods for SAR 216471 hydrochloride would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
SAR 216471 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and piperazine moieties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various derivatives of the parent compound with modified functional groups .
Scientific Research Applications
SAR 216471 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the P2Y12 receptor and its role in platelet aggregation.
Biology: The compound is used to investigate the biological pathways involved in thrombosis and hemostasis.
Medicine: SAR 216471 hydrochloride has potential therapeutic applications in the treatment of thrombotic disorders due to its antiplatelet activity.
Industry: It can be used in the development of new antithrombotic drugs and as a reference compound in quality control processes .
Comparison with Similar Compounds
SAR 216471 hydrochloride is compared with other P2Y12 receptor antagonists such as clopidogrel, prasugrel, and ticagrelor. While all these compounds inhibit the P2Y12 receptor, SAR 216471 hydrochloride is unique in its reversible and directly acting mechanism, as well as its oral bioavailability. Similar compounds include:
Clopidogrel: An irreversible P2Y12 receptor antagonist with a slower onset of action.
Prasugrel: Another irreversible antagonist with a faster onset of action compared to clopidogrel.
Ticagrelor: A reversible antagonist with a rapid onset of action and higher potency
SAR 216471 hydrochloride offers a balance between potency, reversibility, and oral bioavailability, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN8O3.ClH/c1-4-5-24(38)21-15-30-37(18(21)2)26-9-8-25(32-33-26)31-28(40)22-16-36(23-7-6-19(29)14-20(22)23)17-27(39)35-12-10-34(3)11-13-35;/h6-9,14-16H,4-5,10-13,17H2,1-3H3,(H,31,32,40);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLWHBMSQKUYAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)NC(=O)C3=CN(C4=C3C=C(C=C4)Cl)CC(=O)N5CCN(CC5)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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